Cas no 938-46-5 (1-(2,5-Dihydroxyphenyl)propan-1-one)

1-(2,5-Dihydroxyphenyl)propan-1-one structure
938-46-5 structure
Nome do Produto:1-(2,5-Dihydroxyphenyl)propan-1-one
N.o CAS:938-46-5
MF:C9H10O3
MW:166.173902988434
MDL:MFCD00016465
CID:83234
PubChem ID:70312

1-(2,5-Dihydroxyphenyl)propan-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • 2',5'-dihydroxypropiophenone
    • 1-(2,5-dihydroxyphenyl)propan-1-one
    • 2,5-Dihydroxypropiophenone
    • EINECS 213-343-8
    • Propiophenone,2',5'-dihydroxy
    • 1-(2,5-Dihydroxyphenyl)-1-propanone (ACI)
    • Propiophenone, 2′,5′-dihydroxy- (6CI, 7CI, 8CI)
    • 1-(2,5-dihydroxyphenyl)-1-propanone
    • 2′,5′-Dihydroxypropiophenone
    • NSC 87567
    • MFCD00016465
    • CS-0256650
    • AKOS002392970
    • 938-46-5
    • G77431
    • Propiophenone, 2',5'-dihydroxy-
    • BRN 1938824
    • SCHEMBL1129352
    • NSC87567
    • 1-(2,5-Dihydroxyphenyl)-1-propanone #
    • 1-Propanone,5-dihydroxyphenyl)-
    • WLN: QR DQ BV2
    • A844721
    • 1-Propanone, 1-(2,5-dihydroxyphenyl)-
    • 2 inverted exclamation marka,5 inverted exclamation marka-Dihydroxypropiophenone
    • NS00039688
    • NSC-87567
    • Propiophenone,5'-dihydroxy-
    • DB-057438
    • MZ5ZW5SJ67
    • DTXSID60239657
    • InChI=1/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H
    • EN300-6504460
    • UNII-MZ5ZW5SJ67
    • 1-(2,5-Dihydroxyphenyl)propan-1-one
    • MDL: MFCD00016465
    • Inchi: 1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3
    • Chave InChI: CFQYIIXIHXUPQT-UHFFFAOYSA-N
    • SMILES: O=C(CC)C1C(O)=CC=C(O)C=1
    • BRN: 1938824

Propriedades Computadas

  • Massa Exacta: 166.06300
  • Massa monoisotópica: 166.063
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 167
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: 31
  • XLogP3: nothing
  • Carga de Superfície: 0
  • Superfície polar topológica: 57.5A^2

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.1708 (rough estimate)
  • Ponto de Fusão: 95-99 °C
  • Ponto de ebulição: 254.38°C (rough estimate)
  • Ponto de Flash: 171.7°C
  • Índice de Refracção: 1.5500 (estimate)
  • PSA: 57.53000
  • LogP: 1.69050
  • Solubilidade: Not determined

1-(2,5-Dihydroxyphenyl)propan-1-one Informações de segurança

  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S37/39-S26
  • RTECS:UH0420000
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38

1-(2,5-Dihydroxyphenyl)propan-1-one Dados aduaneiros

  • CÓDIGO SH:2914501900
  • Dados aduaneiros:

    China Customs Code:

    2914501900

    Overview:

    2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1-(2,5-Dihydroxyphenyl)propan-1-one Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Key Organics Ltd
MS-21952-5MG
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 >95%
5mg
£46.00 2025-02-09
SHENG KE LU SI SHENG WU JI SHU
sc-275540-5g
2',5'-Dihydroxypropiophenone,
938-46-5
5g
¥587.00 2023-09-05
TRC
D452518-10mg
1-(2,5-Dihydroxyphenyl)propan-1-one
938-46-5
10mg
$ 50.00 2022-06-05
Cooke Chemical
F835321-5g
2',5'-Dihydroxypropiophenone
938-46-5 97
5g
RMB 484.80 2025-02-21
Key Organics Ltd
MS-21952-10MG
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 >95%
10mg
£63.00 2025-02-09
Enamine
EN300-6504460-0.25g
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 95%
0.25g
$19.0 2023-05-29
Enamine
EN300-6504460-100.0g
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 95%
100g
$288.0 2023-05-29
Enamine
EN300-6504460-0.1g
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 95%
0.1g
$19.0 2023-05-29
Enamine
EN300-6504460-5.0g
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 95%
5g
$92.0 2023-05-29
Enamine
EN300-6504460-50.0g
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 95%
50g
$206.0 2023-05-29

1-(2,5-Dihydroxyphenyl)propan-1-one Método de produção

Synthetic Routes 1

Condições de reacção
Referência
Synthesis and pharmacological evaluation of acylhydroquinone derivatives as potent antiplatelet agents
Mendez, Diego; Donoso-Bustamante, Viviana; Pablo Millas-Vargas, Juan; Pessoa-Mahana, Hernan; Araya-Maturana, Ramiro; et al, Biochemical Pharmacology (Amsterdam, 2021, 183,

Synthetic Routes 2

Condições de reacção
1.1 Catalysts: Zinc chloride ;  90 s, 40 °C
Referência
ZnCl2@MWCNTs nanocomposite as an efficient and reusable catalyst for direct regioselective ortho C-acylation of phenolic compounds under solvent-free and microwave conditions
Moradian, Mohsen; Amini, Atefeh; Naeimi, Hossein, Green Chemistry Letters and Reviews, 2017, 10(4), 228-234

Synthetic Routes 3

Condições de reacção
1.1 Catalysts: Alumina ,  Zinc chloride ;  1.8 min, heated
Referência
Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions
Naeimi, Hossein; Amini, Atefeh; Moradian, Mohsen, Organic Chemistry Frontiers, 2014, 1(4), 415-421

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: Boron trifluoride etherate Solvents: Chlorobenzene ;  2 - 8 h, 80 °C
Referência
Synthesis and evaluation of aromatic methoxime derivatives against five postharvest phytopathogenic fungi of fruits. Main structure-activity relationships
Cortes, Ivan; di Liberto, Melina G. ; Kaufman, Teodoro S. ; Derita, Marcos G. ; Bracca, Andrea B. J., Food Chemistry, 2020, 321,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Boron trifluoride dibutyl etherate
1.2 Solvents: Water
1.3 Solvents: Dichloromethane
Referência
Synthetic Utility and Mechanistic Implications of the Fries Rearrangement of Hydroquinone Diesters in Boron Trifluoride Complexes
Boyer, Jessica L.; Krum, Jodie E.; Myers, Michael C.; Fazal, Aleem N.; Wigal, Carl T., Journal of Organic Chemistry, 2000, 65(15), 4712-4714

Synthetic Routes 6

Condições de reacção
Referência
Preparation of pharmaceutical compositions comprises estradiol or other forms of steroidal estrogens for treating genitourinary syndrome of menopause in human
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção
Referência
Intramolecular weak hydrogen bonds in substituted 4-arylthiazoles
Sanchez-Viesca, F.; Berros, Martha; Gomez, Ma. R., Heterocyclic Communications, 2003, 9(2), 165-170

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Aluminum chloride
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referência
Preparation of some new 4-arylthiazoles designed for structural analysis
Sanchez-Viesca, F.; Berros E., Martha J., Revista Latinoamericana de Quimica, 2001, 29(2), 73-79

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Boron trifluoride Solvents: Water
Referência
Assessing parameter suitability for the strength evaluation of intramolecular resonance assisted hydrogen bonding in o-carbonyl hydroquinones
Martinez-Cifuentes, Maximiliano; Monroy-Cardenas, Matias; Millas-Vargas, Juan Pablo; Weiss-Lopez, Boris E.; Araya-Maturana, Ramiro, Molecules, 2019, 24(2),

Synthetic Routes 10

Condições de reacção
Referência
An improved method for the preparation of 4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates from 2-acyl-1,4-benzoquinones and mercaptoacetates
Kobayashi, Kazuhiro; Yoneda, Keiichi; Uchida, Masaharu; Matsuoka, Hideki; Morikawa, Osamu; et al, Heterocycles, 2001, 55(12), 2423-2429

Synthetic Routes 11

Condições de reacção
Referência
Photo-induced condensation reaction of p-quinones with aldehydes
Maruyuma, Kazuhiro; Miyagi, Yo, Bulletin of the Chemical Society of Japan, 1974, 47(5), 1303-4

Synthetic Routes 12

Condições de reacção
Referência
Synthesis of o-hydroxyaryl alkyl ketones
Mezheritskii, V. V.; Dorofeenko, G. N., Zhurnal Organicheskoi Khimii, 1969, 5(3), 515-17

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Borane, trifluoro-, dihydrate ;  20 min, 90 °C
Referência
An acylhydroquinone derivative produces OXPHOS uncoupling and sensitization to BH3 mimetic ABT-199 (Venetoclax) in human promyelocytic leukemia cells
Donoso-Bustamante, Viviana; Borrego, Edgar A.; Schiaffino-Bustamante, Yareli; Gutierrez, Denisse A.; Millas-Vargas, Juan Pablo; et al, Bioorganic Chemistry, 2020, 100,

Synthetic Routes 14

Condições de reacção
Referência
A direct route to acylhydroquinones from α-keto acids and α-carboxamido acids
Kraus, George A.; Melekhov, Alex, Tetrahedron Letters, 1998, 39(23), 3957-3960

Synthetic Routes 15

Condições de reacção
Referência
Cyclooligomerization of quinones. IV. Action of strong acids on 2,3-dialkyl-p-benzoquinones
Hogberg, Hans Erik, Acta Chemica Scandinavica (1947-1973), 1972, 26(7), 2752-8

1-(2,5-Dihydroxyphenyl)propan-1-one Raw materials

1-(2,5-Dihydroxyphenyl)propan-1-one Preparation Products

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